but-1-ene;(E)-but-2-ene

Übersicht

Beschreibung

but-1-ene;(E)-but-2-ene are a class of organic polymers derived from the polymerization of butenes, including 1-butene, 2-butene, and isobutylene . These polymers are known for their versatility and are used in a wide range of applications, from industrial lubricants to personal care products . This compound are similar to polyisobutylene but differ in their molecular structure and properties due to the presence of different isomers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

but-1-ene;(E)-but-2-ene are typically synthesized through the polymerization of butenes using catalysts such as Ziegler-Natta catalysts (e.g., titanium tetrachloride and diethyl aluminum chloride) . The polymerization process involves the drying of 1-butene, which is then fed into a reaction chamber where the catalyst is added to initiate the polymerization . The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired molecular weight and properties of the polybutene .

Industrial Production Methods

In industrial settings, polybutenes are produced using a continuous polymerization process. The feedstock, which includes a mixture of butenes, is purified to remove impurities that could interfere with the polymerization . The purified feedstock is then introduced into a reactor where the polymerization takes place under controlled conditions . The resulting polybutene is separated from the reaction mixture, purified, and sometimes modified to achieve specific properties .

Analyse Chemischer Reaktionen

But-1-ene

Reacts with hydrogen halides (HCl, HBr) via electrophilic addition , following Markovnikov's rule:

-

Major product : 2-chlorobutane (with HCl) or 2-bromobutane (with HBr) forms due to stabilization of the secondary carbocation intermediate .

-

Minor product : 1-bromobutane forms via less stable primary carbocation (10–20% yield) .

Mechanism :

-

Protonation of the double bond forms a carbocation.

Example :

(E)-But-2-ene

Undergoes anti-Markovnikov addition in hydroboration-oxidation (BH₃/H₂O₂), yielding 1-butanol . Acid-catalyzed hydration follows Markovnikov’s rule:

But-1-ene

Bromination (Br₂) proceeds via a bromonium ion intermediate , producing 1,2-dibromobutane with anti stereochemistry .

(E)-But-2-ene

Exhibits stereospecific bromination:

| Starting Material | Product | Stereochemistry |

|---|---|---|

| (E)-but-2-ene | meso-2,3-dibromobutane | (2R,3S)/(2S,3R) |

| (Z)-but-2-ene | Racemic (2R,3R + 2S,3S) | Enantiomeric pair |

This arises from planar carbocation intermediates and nucleophilic attack geometry .

But-1-ene

Forms polybutylene via Ziegler-Natta catalysis. Applications include piping and polyethylene copolymers .

(E)-But-2-ene

Primarily used in alkylation to produce high-octane gasoline and butanone .

Reaction Thermodynamics

| Reaction | ΔH (kJ/mol) | Mechanism |

|---|---|---|

| But-1-ene + HBr → 2-bromobutane | -72 | Electrophilic addition |

| (E)-but-2-ene isomerization | -4 ± 2 | Thermal equilibrium |

Data from computational studies (M06-2X/def2-TZVPP) show activation barriers as low as 61.5 kJ/mol for asynchronous ene reactions .

Radical Pathways

Atomic oxygen (O) reacts with (E)-but-2-ene to yield methyl radicals (25% yield) and vinyloxyl radicals, critical in atmospheric chemistry .

Key Mechanistic Insights

-

But-1-ene : Carbocation stability dictates regioselectivity. Secondary carbocations dominate due to hyperconjugation .

-

(E)-but-2-ene : Steric and electronic effects in transition states (e.g., partial cationic charges) govern stereochemical outcomes .

Experimental and computational studies confirm concerted mechanisms for ene reactions and asynchronous pathways for polar enophiles .

Wissenschaftliche Forschungsanwendungen

but-1-ene;(E)-but-2-ene have a wide range of scientific research applications:

Chemistry: Used as viscosity modifiers and lubricants in various chemical processes.

Biology: Employed in the formulation of personal care products due to their tackiness and stability.

Medicine: Utilized in medical adhesives and sealants.

Industry: Applied in the production of adhesives, sealants, and coatings.

Wirkmechanismus

but-1-ene;(E)-but-2-ene exert their effects through various mechanisms depending on their application. For instance, in lubricants, polybutenes provide viscosity control and reduce friction . In adhesives, their tackiness and flexibility enhance adhesion to various substrates . The depolymerization mechanism of polybutenes allows them to degrade into lower-molecular-weight polybutenes and butene monomers, which can evaporate, making them valuable in applications where clean and complete volatilization is required .

Vergleich Mit ähnlichen Verbindungen

but-1-ene;(E)-but-2-ene are often compared to polyisobutylene due to their similar chemical structures. polybutenes differ in several key aspects:

Molecular Structure: This compound are made from a mixture of butenes, while polyisobutylene is produced from pure isobutylene.

Similar compounds include polyisobutylene, polybutadiene, and other polyolefins .

Biologische Aktivität

But-1-ene and (E)-but-2-ene are alkenes with significant industrial applications and potential biological activities. As unsaturated hydrocarbons, they possess unique chemical properties that influence their interactions in biological systems. This article explores their biological activity, mechanisms of action, and relevant case studies.

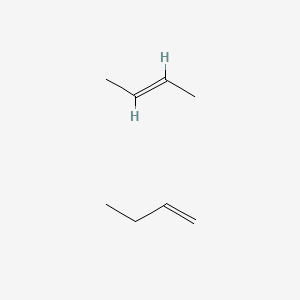

But-1-ene is a terminal alkene, while (E)-but-2-ene is a symmetrical internal alkene. Their structural differences affect their stability and reactivity:

| Property | But-1-ene | (E)-But-2-ene |

|---|---|---|

| Molecular Formula | C₄H₈ | C₄H₈ |

| Structure | CH₂=CH−CH₂−CH₃ | CH₃−CH=CH−CH₃ |

| Boiling Point | ~ 0.9 °C | ~ 4 °C (cis), ~ 1 °C (trans) |

| Stability | Less stable due to fewer alkyl substituents | More stable due to symmetrical structure |

Both but-1-ene and (E)-but-2-ene can interact with biological macromolecules, including enzymes and receptors. Their biological activity primarily arises from their ability to undergo reactions such as:

- Electrophilic Addition : Both compounds can participate in electrophilic addition reactions, which may modify biomolecules.

- Binding Interactions : They can bind to specific enzymes, potentially inhibiting or altering their activity.

Pharmacokinetics

Research indicates that both compounds exhibit low acute toxicity, suggesting a relatively safe profile for certain applications. However, they may undergo metabolic transformations that could yield reactive intermediates capable of interacting with cellular components.

Industrial Applications and Safety

A study evaluated the use of butenes in the cosmetic industry, highlighting their role as viscosity modifiers and emulsifiers. Polybutenes derived from these compounds have been shown to enhance the stability of formulations while maintaining safety profiles in dermatological applications.

Environmental Impact

Another case study assessed the environmental degradation of butenes. The compounds can undergo thermal degradation, leading to the formation of lower molecular weight products that may exhibit different biological activities. Understanding these pathways is crucial for evaluating their ecological footprint.

Research Findings

Recent research has focused on the biochemical pathways involving but-1-ene and (E)-but-2-ene:

- Gene Expression Modulation : Polybutenes have been shown to influence gene expression in certain cell lines, indicating potential roles in regulating metabolic pathways.

- Enzyme Inhibition Studies : Laboratory studies demonstrated that both compounds could inhibit specific enzymes by binding to their active sites, altering substrate access and enzymatic function.

Eigenschaften

IUPAC Name |

but-1-ene;(E)-but-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOOLIQYCQJDBG-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C.CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC=C.C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless, odorless, oily liquid; [CAMEO] Molecular Weight <= 2,500: Colorless liquid; > 2,500: Colorless or pale yellow semi-solid/liquid resin or solid; [CHEMINFO] Liquid; [MSDSonline] | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polybutene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 to 470 °F (USCG, 1999), 215-470 °F (open cup) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYBUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.81 to 0.91 at 59 °F (USCG, 1999) | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

9003-29-6, 25167-67-3, 119275-53-5 | |

| Record name | POLYBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8997 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, homopolymer (products derived from either/or But-1-ene/But-2-ene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYBUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.